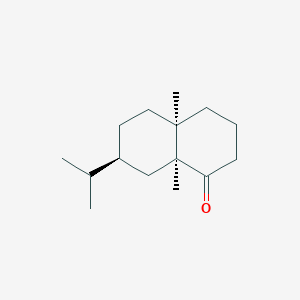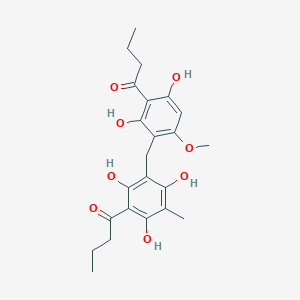
Phloraspine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phloraspine is a natural product that is derived from the bark of the plant Phloretin amide. It has been found to possess various biological activities that make it an interesting compound for scientific research.
Mechanism Of Action
The mechanism of action of Phloraspine is not fully understood. However, it has been suggested that it may act by inhibiting various signaling pathways involved in cell growth and survival. It has also been suggested that it may act by inducing oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Phloraspine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been found to increase the levels of various antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
Phloraspine has several advantages for lab experiments. It is a natural product that is readily available and easy to synthesize. It has also been found to be relatively non-toxic and has low side effects. However, one limitation of Phloraspine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to target specific pathways.
Future Directions
There are several future directions for research on Phloraspine. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify specific pathways that it targets. Additionally, research could be conducted to optimize the synthesis method of Phloraspine and develop new derivatives with enhanced properties.
In conclusion, Phloraspine is a natural product that possesses various biological activities that make it an interesting compound for scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential therapeutic agent for various diseases. Future research on Phloraspine should focus on its mechanism of action and its potential as a therapeutic agent.
Synthesis Methods
Phloraspine can be synthesized from the bark of the plant Phloretin amide by a process of extraction and purification. The bark is first dried and ground into a fine powder, which is then mixed with a solvent such as ethanol or methanol. The mixture is then heated and stirred to extract the Phloraspine. The extract is then purified using various techniques such as chromatography or crystallization to obtain pure Phloraspine.
Scientific Research Applications
Phloraspine has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Phloraspine has also been found to have neuroprotective effects and can protect against oxidative stress-induced cell damage. These properties make it an interesting compound for scientific research in the fields of cancer research, neuroprotection, and anti-inflammatory research.
properties
CAS RN |
1763-14-0 |
|---|---|
Product Name |
Phloraspine |
Molecular Formula |
C23H28O8 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[3-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxyphenyl]butan-1-one |
InChI |
InChI=1S/C23H28O8/c1-5-7-14(24)18-16(26)10-17(31-4)12(22(18)29)9-13-20(27)11(3)21(28)19(23(13)30)15(25)8-6-2/h10,26-30H,5-9H2,1-4H3 |
InChI Key |
ZMGUIBLJRFUNEX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |
Other CAS RN |
1763-14-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
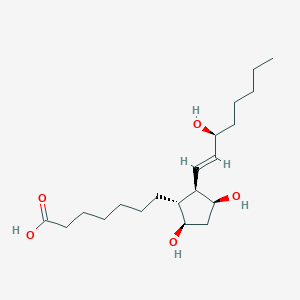

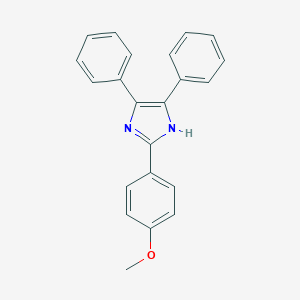
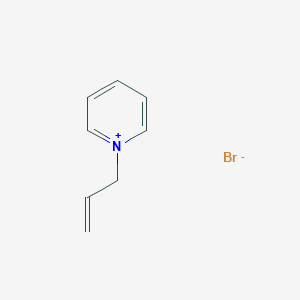
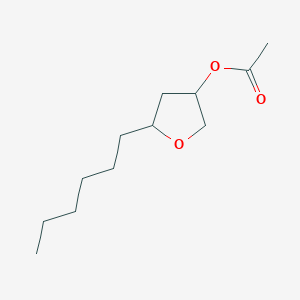
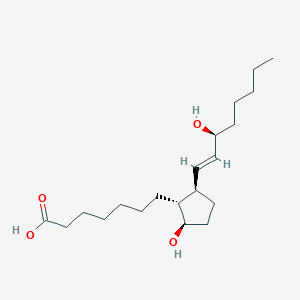
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)

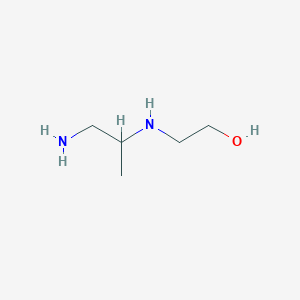
![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)

